molecular formula C11H16ClN B12825941 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride

Cat. No.: B12825941
M. Wt: 197.70 g/mol
InChI Key: QAROJUDDGANKLB-UHFFFAOYSA-N
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Description

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a tetrahydroquinoline ring system, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated product undergoes amination with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, leading to more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline compounds.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h5-7H,1-4,8,12H2;1H

InChI Key

QAROJUDDGANKLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CN.Cl

Origin of Product

United States

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